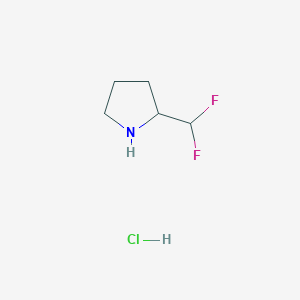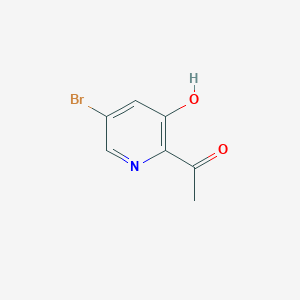
1-(5-Bromo-3-hydroxypyridin-2-yl)ethanone
概要
説明
1-(5-Bromo-3-hydroxypyridin-2-yl)ethanone is a chemical compound with the molecular formula C7H6BrNO2 and a molecular weight of 216.03 g/mol . This compound is characterized by the presence of a bromine atom at the 5-position and a hydroxyl group at the 3-position of a pyridine ring, with an ethanone group attached to the 2-position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
The synthesis of 1-(5-Bromo-3-hydroxypyridin-2-yl)ethanone typically involves the following steps :
Hydroxylation: The hydroxyl group is introduced at the 3-position of the pyridine ring through a hydroxylation reaction, often using hydrogen peroxide or other oxidizing agents.
Ethanone Group Introduction: The ethanone group is attached to the 2-position of the pyridine ring through a Friedel-Crafts acylation reaction using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes.
化学反応の分析
1-(5-Bromo-3-hydroxypyridin-2-yl)ethanone undergoes various chemical reactions, including :
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(5-Bromo-3-hydroxypyridin-2-yl)ethanone has a wide range of scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of 1-(5-Bromo-3-hydroxypyridin-2-yl)ethanone involves its interaction with specific molecular targets and pathways . The bromine and hydroxyl groups on the pyridine ring can participate in hydrogen bonding and other non-covalent interactions with biological molecules, influencing their activity and function. The ethanone group can also undergo various chemical transformations, contributing to the compound’s overall reactivity and biological effects.
類似化合物との比較
1-(5-Bromo-3-hydroxypyridin-2-yl)ethanone can be compared with other similar compounds, such as :
1-(3-Hydroxypyridin-2-yl)ethanone: This compound lacks the bromine atom at the 5-position, resulting in different chemical and biological properties.
1-(5-Bromo-2-hydroxypyridin-3-yl)ethanone: This isomer has the hydroxyl and ethanone groups at different positions on the pyridine ring, leading to variations in reactivity and applications.
1-(5-Bromo-3-methoxypyridin-2-yl)ethanone:
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial fields.
特性
IUPAC Name |
1-(5-bromo-3-hydroxypyridin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-4(10)7-6(11)2-5(8)3-9-7/h2-3,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEFWAPCPOPZIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=N1)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743875 | |
| Record name | 1-(5-Bromo-3-hydroxypyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393567-59-3 | |
| Record name | 1-(5-Bromo-3-hydroxypyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![octahydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B3101430.png)
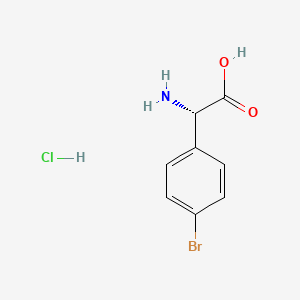
![(3AR,4R,6AS)-Tert-butyl 4-(benzyloxycarbonylamino)-3A-fluorohexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate](/img/structure/B3101417.png)
![Cis-Tert-Butyl 3-Oxohexahydropyrrolo[3,4-B][1,4]Thiazine-6(2H)-Carboxylate](/img/structure/B3101421.png)
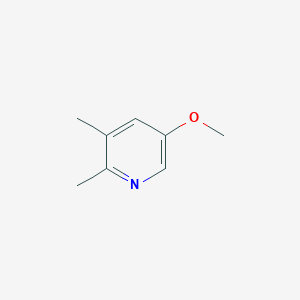
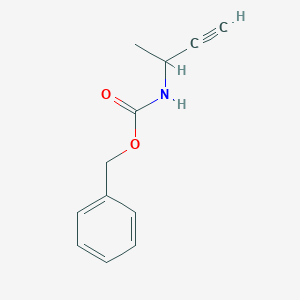
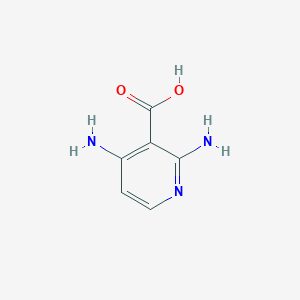
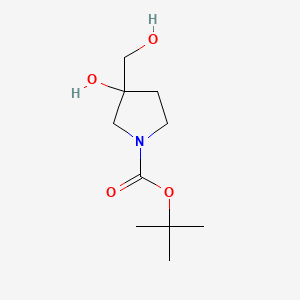
![tert-Butyl N-[1-(aminomethyl)-2-methylcyclohexyl]carbamate](/img/structure/B3101450.png)
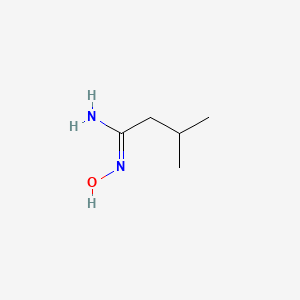

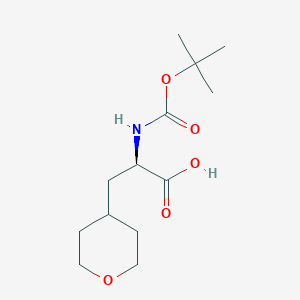
![(1S,3S,5S)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B3101468.png)
